
N-(3-chloro-4-methoxyphenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O5S and its molecular weight is 451.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A study by Xiao-meng Wang et al. (2015) explored a compound structurally similar to N-(3-chloro-4-methoxyphenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide, focusing on its anticancer effects. This compound was modified to enhance its antiproliferative activities against human cancer cell lines and to reduce its acute oral toxicity. It showed potential as an effective anticancer agent with lower toxicity, particularly by inhibiting PI3Ks and mTOR, which are significant in cancer progression (Xiao-meng Wang et al., 2015).
Herbicidal Activities
Yan-ping Luo et al. (2008) synthesized derivatives of a similar compound, focusing on their herbicidal activities. They found that specific derivatives showed promising herbicidal activities, particularly against broadleaf weeds in rice fields. This suggests the potential use of such compounds in agricultural applications (Yan-ping Luo et al., 2008).
Antimicrobial Properties
Research by E. Darwish et al. (2014) involved the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, similar to the compound , for potential use as antimicrobial agents. These compounds were shown to have promising in vitro antibacterial and antifungal activities (E. Darwish et al., 2014).
Environmental Transformation Studies
Studies on compounds like metolachlor and alachlor, which share a similar structural framework, have been conducted to understand their transformation in aquatic systems and soil environments. Research by W. Graham et al. (1999) and P. A. Banks & E. L. Robinson (1986) focused on the environmental breakdown and persistence of these herbicides, providing insights into their environmental impact and behavior (W. Graham et al., 1999); (P. A. Banks & E. L. Robinson, 1986).
Metabolic Studies in Human and Animal Models
Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes have been conducted to understand the metabolic pathways and potential health effects. Such studies help in understanding the biotransformation and potential toxicological implications of compounds structurally related to this compound (S. Coleman et al., 2000).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O5S/c1-29-16-6-5-13(10-15(16)20)22-17(25)11-24-19(26)8-7-18(23-24)30(27,28)14-4-2-3-12(21)9-14/h2-10H,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVUIQKMTAFHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d]thiazol-2-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2865513.png)
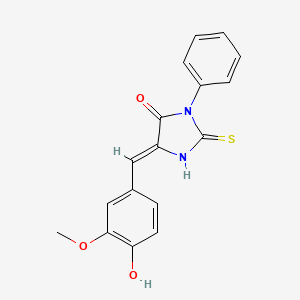
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2865516.png)
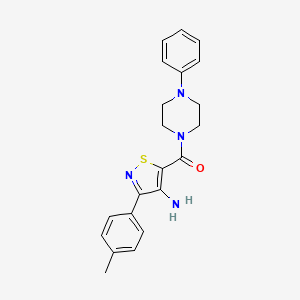
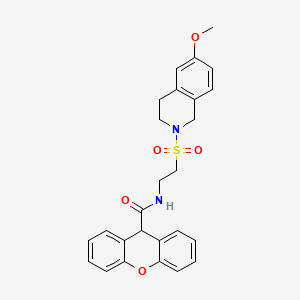
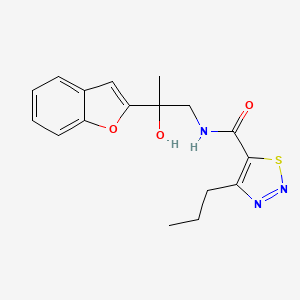

![3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B2865528.png)


![1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B2865532.png)

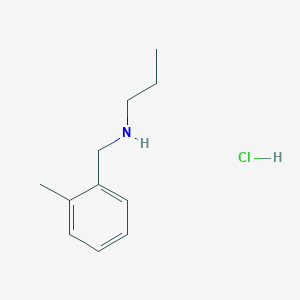
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2865536.png)